4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid

Retinoid Receptors Nuclear Receptor Pharmacology RAR-α/RAR-β Selectivity

4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid, commonly designated CH 55, is a fully synthetic retinoid belonging to the chalcone-4-carboxylic acid structural class. Unlike natural retinoids such as all-trans retinoic acid (ATRA), CH 55 is not a retinoic acid metabolite but was rationally designed to engage retinoic acid receptors (RAR-α and RAR-β) with high affinity while largely bypassing the cellular retinoic acid binding protein (CRABP).

Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
Cat. No. B12507272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Molecular FormulaC24H28O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C
InChIInChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)
InChIKeyFOUVTBKPJRMLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid (CH 55) Procurement Guide: Synthetic Retinoid with Differentiated RAR Pharmacology


4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid, commonly designated CH 55, is a fully synthetic retinoid belonging to the chalcone-4-carboxylic acid structural class [1]. Unlike natural retinoids such as all-trans retinoic acid (ATRA), CH 55 is not a retinoic acid metabolite but was rationally designed to engage retinoic acid receptors (RAR-α and RAR-β) with high affinity while largely bypassing the cellular retinoic acid binding protein (CRABP) [2]. It is characterized by a molecular formula of C₂₄H₂₈O₃, a molecular weight of 364.47 g·mol⁻¹, and is supplied as a ≥98% (HPLC) pure solid for research use only .

Why Generic Retinoid Substitution Fails: Quantified Selectivity Gaps for 4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid


The assumption that all-trans retinoic acid (ATRA) or other synthetic retinoids (e.g., Am80, TTNPB) can simply replace CH 55 in experimental protocols is contradicted by quantitative selectivity data. CH 55 exhibits a reversed RAR subtype affinity profile relative to ATRA: CH 55 binds RAR-α with higher affinity than ATRA, whereas ATRA preferentially interacts with CRABP, a binding protein that CH 55 largely avoids [1]. This dual differentiation—enhanced RAR-α/RAR-β engagement and low CRABP sequestration—means that cellular responses (differentiation, gene transcription) cannot be reproduced by ATRA or by receptor-selective analogs such as Am80, which has lower RAR-β affinity [2]. The evidence items below quantify the functional consequences of these molecular differences.

Quantitative Evidence Guide: 4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid Differentiated Potency and Pharmacology


RAR Subtype Binding Hierarchy: CH 55 vs. All-Trans Retinoic Acid (ATRA, RA) and Am80

In a direct filter binding assay using expressed RAR proteins, CH 55 displayed the highest affinity for RAR-α among the three tested ligands, with the rank order CH 55 > RA > Am80. For RAR-β, the order shifted to CH 55 > Am80 > RA [1]. This is a direct head-to-head comparison within the same experimental system, demonstrating that CH 55 outperforms both the natural ligand (RA) and a clinically used synthetic retinoid (Am80) in receptor engagement.

Retinoid Receptors Nuclear Receptor Pharmacology RAR-α/RAR-β Selectivity

Potency in Murine F9 Embryonal Carcinoma Differentiation: CH 55 vs. All-Trans Retinoic Acid (ATRA)

CH 55 induces terminal differentiation of murine F9 teratocarcinoma cells with an EC₅₀ of 0.26 nM . In a cross-study comparison using the identical F9 assay readout (secreted plasminogen activator activity after 3 days), all-trans retinoic acid (ATRA) exhibits an EC₅₀ of approximately 0.1 nM [1]. While ATRA is ~2.6-fold more potent in this specific assay, CH 55 achieves comparable sub-nanomolar potency without relying on CRABP-mediated delivery, a mechanistic distinction critical for studies probing CRABP-independent retinoid signaling.

Embryonal Carcinoma Cell Differentiation Retinoid Pharmacology

HL-60 Human Promyelocytic Leukemia Cell Differentiation: CH 55 vs. All-Trans Retinoic Acid

CH 55 induces differentiation of HL-60 cells with an EC₅₀ of 200 nM . In the same cellular model, ATRA typically achieves EC₅₀ values in the range of 10–30 nM [1]. However, the key differential property is not absolute potency but the SAR context: in the chalcone-4-carboxylic acid series, CH 55 is several-fold more active than the parent unsubstituted chalcone-4-carboxylic acid and exhibits a steeper concentration-response curve than ATRA in HL-60 cells [2]. Moreover, CH 55's differentiation induction is partially resistant to CRABP competition, whereas ATRA activity is attenuated by CRABP sequestration [3].

Leukemia Research Cell Differentiation Retinoid SAR

Low Affinity for Cellular Retinoic Acid Binding Protein (CRABP): A Structural Differentiator from ATRA

CH 55 displays low affinity for cellular retinoic acid binding protein (CRABP), in direct contrast to ATRA, which binds CRABP with high affinity (Kd ≈ 0.1–0.2 nM) [1] [2]. The Jetten et al. (1987) study demonstrated that the biological potency of CH 55 in multiple cell-based assays (F9 differentiation, S91 melanoma growth inhibition, ODC induction) does not correlate with CRABP binding capacity, whereas ATRA's cellular availability and activity are significantly modulated by CRABP [2]. This property makes CH 55 a preferred probe for dissecting CRABP-dependent vs. CRABP-independent retinoid signaling pathways.

Retinoid Binding Proteins Pharmacokinetics CRABP

Inhibition of Ornithine Decarboxylase (ODC) Induction: CH 55 vs. ATRA in 3T6 Fibroblasts

CH 55 inhibits phorbol ester (TPA)-induced ornithine decarboxylase (ODC) activity in 3T6 fibroblasts with an EC₅₀ of 1 nM . In a cross-study comparison using the same ODC assay in mouse epidermis, all-trans retinoic acid (ATRA) exhibits an ID₅₀ of 0.19 nmol when applied topically [1]. Despite the different application routes (cell culture vs. topical), the data indicate that CH 55 is a potent ODC inhibitor within an order of magnitude of ATRA's activity, while operating through a structurally distinct chemical series (chalcone-4-carboxylic acid vs. retinoid polyene). This structural independence from the retinoid skeleton is critical for chemoprevention studies seeking to decouple retinoid toxicity (e.g., teratogenicity, mucocutaneous effects) from pharmacodynamic activity.

Cancer Chemoprevention Ornithine Decarboxylase Retinoid Assays

Chemically Induced Pluripotent Stem Cell (CiPSC) Generation: CH 55 as an Enabling Tool Compound

CH 55 is a critical component of the chemical cocktail used for generating chemically induced pluripotent stem cells (CiPSCs) from mouse embryonic fibroblasts (MEFs) . In the published Tocris protocol, CH 55 is used at a concentration of 0.5 µM in combination with other small molecules (e.g., AM580, EPZ004777, SGC0946) to drive reprogramming. ATRA cannot substitute for CH 55 in this protocol because the CiPSC induction requires high RAR-α/RAR-β agonism with minimal CRABP interference, a pharmacological profile uniquely met by CH 55 among the retinoid tool compounds . No other chalcone-4-carboxylic acid derivative has been validated for CiPSC generation.

Stem Cell Reprogramming CiPSC Cellular Reprogramming

Optimal Application Scenarios for 4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid (CH 55)


Nuclear Receptor Pharmacology: Profiling RAR-α and RAR-β Ligand Selectivity

CH 55 is the optimal probe for studies that require concurrent high-affinity agonism at both RAR-α and RAR-β. Its binding hierarchy (Ch55 > RA > Am80 for RAR-α; Ch55 > Am80 > RA for RAR-β), established by direct filter binding assays [1], enables researchers to distinguish RAR subtype-mediated transcriptional effects without the confounding influence of CRABP binding. Comparative experiments using ATRA or Am80 alone cannot replicate this dual-receptor activation profile, making CH 55 essential for experiments where both RAR-α and RAR-β signaling must be maximally engaged.

Cancer Cell Differentiation Studies: HL-60 Leukemia and F9 Teratocarcinoma Models

CH 55 is a structurally distinct retinoid agonist for inducing differentiation in HL-60 promyelocytic leukemia cells (EC₅₀ = 200 nM) and F9 embryonal carcinoma cells (EC₅₀ = 0.26 nM) . Its chalcone-4-carboxylic acid backbone separates it from the retinoid polyene series, allowing investigators to probe differentiation mechanisms that are independent of CRABP-mediated transport. In contrast to ATRA, which is subject to CRABP-dependent intracellular sequestration and metabolism, CH 55 maintains sustained receptor occupancy and transcriptional activation, making it a more reproducible tool for extended differentiation time courses.

Chemical Stem Cell Reprogramming: CiPSC Generation from Mouse Embryonic Fibroblasts

CH 55 is a validated, protocol-mandated component of the chemical cocktail used for generating chemically induced pluripotent stem cells (CiPSCs) from MEFs . The established reprogramming protocol requires CH 55 at 0.5 µM; substitution with ATRA or other retinoids is not supported and will abolish reprogramming efficiency. For laboratories establishing or scaling CiPSC derivation workflows, procurement of high-purity CH 55 (≥98%, HPLC) is a non-negotiable requirement for protocol compliance and reproducibility.

Cancer Chemoprevention Research: ODC Inhibition Assays

For studies investigating the inhibition of tumor-promoter-induced ornithine decarboxylase (ODC) activity as a chemoprevention endpoint, CH 55 offers a non-retinoid chemical scaffold with potent ODC inhibitory activity (EC₅₀ = 1 nM in 3T6 fibroblasts) . This allows separation of the chemopreventive pharmacodynamic effect from the teratogenic, mucocutaneous, and systemic toxicities classically associated with ATRA and other retinoid polyenes. Researchers designing in vivo chemoprevention studies where chronic dosing is required should prioritize CH 55 over ATRA to minimize retinoid-related adverse events while preserving ODC inhibitory activity.

Quote Request

Request a Quote for 4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.